

No Evidence Found for GSK572A in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK572A

Cat. No.: B12373882

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A comprehensive review of publicly available scientific literature and data sources reveals no direct evidence to support a role for the compound **GSK572A** in the context of neurodegenerative disease models. Instead, research identifies **GSK572A** as a potent inhibitor of EchA6, a protein essential for fatty acid metabolism in *Mycobacterium tuberculosis*, the bacterium responsible for tuberculosis. This compound has been investigated for its anti-tubercular properties.

Our investigation into the potential connection between **GSK572A** and neurodegenerative diseases yielded no publications, clinical trials, or preclinical studies supporting such a link. The initial premise of the inquiry appears to be based on a misunderstanding of the compound's known biological target and therapeutic area of interest.

Confirmed Role of GSK572A: An Anti-Tubercular Agent

GSK572A has been identified as a potent inhibitor of EchA6, an enoyl-CoA hydratase in *Mycobacterium tuberculosis*.^[1] The primary research supporting this finding was published in *Nature Microbiology* by Cox et al.^[1]

Mechanism of Action

GSK572A functions by targeting EchA6, which plays a crucial role as a fatty acid shuttle in mycobacteria.^[1] By inhibiting this protein, **GSK572A** disrupts the synthesis of mycolic acids,

which are essential components of the mycobacterial cell wall. This disruption leads to bactericidal activity against *Mycobacterium tuberculosis*.^[1]

The table below summarizes the key characteristics of **GSK572A** based on the available information.

Characteristic	Description	Source
Compound Name	GSK572A	^[1]
Target	EchA6	^[1]
Organism	<i>Mycobacterium tuberculosis</i>	^[1]
Mechanism of Action	Inhibition of fatty acid shuttle, disruption of mycolic acid synthesis	^[1]
Therapeutic Area	Anti-tubercular	^[1]
Reported Activity	Bactericidal	^[1]

Experimental Evidence

The identification of EchA6 as the target of **GSK572A** was the result of a chemical proteomics approach. The key experimental findings that established the role of **GSK572A** are:

- **Affinity Chromatography:** **GSK572A** was used as a chemical probe to pull down its binding partners from *Mycobacterium tuberculosis* lysates. EchA6 was identified as a high-affinity interactor.
- **Biochemical Assays:** In vitro assays confirmed that **GSK572A** directly inhibits the activity of EchA6.
- **Whole-Cell Activity:** Treatment of *Mycobacterium tuberculosis* cultures with **GSK572A** resulted in a potent bactericidal effect.

Due to the lack of information regarding **GSK572A** in neurodegenerative disease models, it is not possible to provide the requested in-depth technical guide, data tables, or signaling

pathway diagrams relevant to that topic. The available scientific evidence points exclusively to its role as an anti-tubercular agent.

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References

- 1. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com